molecular formula C6H14BrNO B12322593 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide

1,1-Dimethyl-3-hydroxypyrrolidinium Bromide

Cat. No.: B12322593
M. Wt: 196.09 g/mol
InChI Key: MXGQTBBUTOWGNR-UHFFFAOYSA-M
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Preparation Methods

The preparation of 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide involves synthetic routes that typically include the reaction of glycopyrrolate with specific reagents under controlled conditions. The exact synthetic routes and industrial production methods are not extensively detailed in the available literature. it is known that the compound can be synthesized and validated using liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods .

Chemical Reactions Analysis

1,1-Dimethyl-3-hydroxypyrrolidinium Bromide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-3-hydroxypyrrolidinium Bromide is related to its role as a metabolite of glycopyrrolate. Glycopyrrolate is a competitive inhibitor of acetylcholine receptors located on certain peripheral tissues, including salivary glands . By inhibiting these receptors, glycopyrrolate reduces the secretion of saliva and other bodily fluids. The exact molecular targets and pathways involved in the action of this compound are not extensively detailed in the available literature.

Comparison with Similar Compounds

1,1-Dimethyl-3-hydroxypyrrolidinium Bromide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific role as a metabolite of glycopyrrolate and its applications in pharmaceutical analysis and quality control.

Properties

Molecular Formula

C6H14BrNO

Molecular Weight

196.09 g/mol

IUPAC Name

1,1-dimethylpyrrolidin-1-ium-3-ol;bromide

InChI

InChI=1S/C6H14NO.BrH/c1-7(2)4-3-6(8)5-7;/h6,8H,3-5H2,1-2H3;1H/q+1;/p-1

InChI Key

MXGQTBBUTOWGNR-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCC(C1)O)C.[Br-]

Origin of Product

United States

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